molecular formula C20H19FN2O4S2 B3982620 N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B3982620
M. Wt: 434.5 g/mol
InChI Key: OXLNKVRARBMNQL-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Nitration and Reduction: Starting with 2,5-dimethylphenyl, nitration followed by reduction can introduce the amino group.

    Fluorination: The fluorobenzene moiety can be introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorobenzene moiety may enhance binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Fluorobenzene Derivatives: Compounds with similar fluorobenzene moieties used in various chemical applications.

Uniqueness

N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its combination of fluorobenzene and sulfonamide groups, which may confer distinct chemical and biological properties compared to other sulfonamides or fluorobenzene derivatives.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-14-3-4-15(2)20(13-14)23-29(26,27)19-11-7-17(8-12-19)22-28(24,25)18-9-5-16(21)6-10-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLNKVRARBMNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE
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N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE
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N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE
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N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE
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N-(2,5-DIMETHYLPHENYL)-4-(4-FLUOROBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

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